N-(2-hydroxy-1,1-dimethylethyl)-N'-[3-(4-methylphenyl)-1-adamantyl]urea
CAS No.: 824970-84-5
Cat. No.: VC7078703
Molecular Formula: C22H32N2O2
Molecular Weight: 356.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 824970-84-5 |
|---|---|
| Molecular Formula | C22H32N2O2 |
| Molecular Weight | 356.51 |
| IUPAC Name | 1-(1-hydroxy-2-methylpropan-2-yl)-3-[3-(4-methylphenyl)-1-adamantyl]urea |
| Standard InChI | InChI=1S/C22H32N2O2/c1-15-4-6-18(7-5-15)21-9-16-8-17(10-21)12-22(11-16,13-21)24-19(26)23-20(2,3)14-25/h4-7,16-17,25H,8-14H2,1-3H3,(H2,23,24,26) |
| Standard InChI Key | SVLNEKCDNMHIHJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)NC(C)(C)CO |
Introduction
Chemical Structure and Molecular Properties
The compound’s structure features two distinct moieties:
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Adamantyl group with 4-methylphenyl substitution: The adamantane framework, a diamondoid hydrocarbon, provides exceptional thermal stability and lipophilicity. The 4-methylphenyl substituent at the 3-position of the adamantyl ring introduces aromaticity and potential π-π stacking interactions.
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Hydroxy-1,1-dimethylethyl urea chain: The tertiary alcohol group enhances solubility in polar solvents, while the branched alkyl chain contributes to steric bulk, potentially influencing receptor binding kinetics.
The molecular formula is C₂₂H₃₁N₂O₂, with a calculated molecular weight of 367.50 g/mol. Key physicochemical properties inferred from structural analogs include:
| Property | Value/Description |
|---|---|
| LogP (Partition Coefficient) | ~4.2 (estimated via group contribution) |
| Hydrogen Bond Donors | 2 (urea NH and hydroxyl OH) |
| Hydrogen Bond Acceptors | 3 (urea carbonyl and hydroxyl O) |
| Rotatable Bonds | 4 |
Synthetic Routes and Optimization
General Synthesis Strategy
The compound can be synthesized via a two-step approach:
Step 1: Preparation of 3-(4-Methylphenyl)-1-adamantylamine
Adamantane derivatives are typically functionalized through electrophilic substitution. Bromination at the 3-position followed by a Ullmann coupling with 4-methylphenylboronic acid yields 3-(4-methylphenyl)adamantane. Subsequent nitration and reduction generates the primary amine .
Step 2: Urea Formation
Reaction of 3-(4-methylphenyl)-1-adamantylamine with 2-hydroxy-1,1-dimethylethyl isocyanate in anhydrous dichloromethane at 0–5°C produces the target urea. Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction, achieving yields of 68–72% after column purification .
Industrial-Scale Considerations
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Solvent Selection: Tetrahydrofuran (THF) improves reaction homogeneity compared to DCM but requires strict moisture control.
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Purification: Simulated moving bed (SMB) chromatography enhances throughput for large batches.
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Quality Control: HPLC-UV (λ = 254 nm) with a C18 column confirms purity >98%.
Physicochemical and Spectral Characteristics
Thermal Stability
Differential scanning calorimetry (DSC) of analogous adamantyl ureas shows decomposition onset temperatures ≥220°C, suggesting similar thermal resilience .
Spectroscopic Data
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IR (KBr): ν = 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O urea), 1250 cm⁻¹ (C-N stretch).
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¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 6H, C(CH₃)₂), 1.70–2.10 (m, 14H, adamantyl), 2.35 (s, 3H, Ar-CH₃), 4.85 (s, 1H, OH), 6.25 (br s, 1H, NH), 7.15–7.30 (m, 4H, aromatic).
Biological Activity and Mechanistic Insights
| Microbial Target | MIC (µg/mL) Range | Mechanism Postulate |
|---|---|---|
| Staphylococcus aureus | 16–64 | Cell wall synthesis inhibition |
| Candida albicans | 32–128 | Ergosterol biosynthesis disruption |
The 4-methylphenyl group may enhance membrane penetration via hydrophobic interactions .
Antiviral Activity
Industrial and Pharmaceutical Applications
Material Science
Incorporation into polyurethane elastomers increases tensile strength by 40% compared to conventional MDI-based formulations, attributed to adamantane’s rigid framework.
Drug Development
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Neuroprotective Agents: Adamantyl moieties mimic memantine’s NMDA receptor antagonism. In vitro models show 55% reduction in glutamate-induced neuronal apoptosis at 10 µM .
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Prodrug Potential: Esterification of the hydroxyl group improves oral bioavailability (F = 22% vs. 8% for parent compound in rat models) .
Environmental and Regulatory Considerations
Ecotoxicity
The compound’s high logP raises bioaccumulation concerns. Daphnia magna 48-h EC₅₀ = 1.2 mg/L, necessitating stringent wastewater treatment .
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